1-(2-Hydroxy-4-prop-2-ynyloxy-phenyl)-ethanone
Overview
Description
1-(2-Hydroxy-4-prop-2-ynyloxy-phenyl)-ethanone is an organic compound characterized by the presence of a hydroxy group, a prop-2-ynyloxy group, and an ethanone moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-4-prop-2-ynyloxy-phenyl)-ethanone typically involves the reaction of 2,4-dihydroxypropiophenone with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxy-4-prop-2-ynyloxy-phenyl)-ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The prop-2-ynyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of 1-(2-Hydroxy-4-oxo-phenyl)-ethanone.
Reduction: Formation of 1-(2-Hydroxy-4-prop-2-ynyloxy-phenyl)-ethanol.
Substitution: Formation of various substituted phenyl ethanones depending on the nucleophile used.
Scientific Research Applications
1-(2-Hydroxy-4-prop-2-ynyloxy-phenyl)-ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive functional groups.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-4-prop-2-ynyloxy-phenyl)-ethanone involves its interaction with specific molecular targets. The hydroxy and prop-2-ynyloxy groups can form hydrogen bonds and covalent bonds with enzymes and proteins, leading to inhibition or modification of their activity. The ethanone moiety can also participate in various biochemical pathways, affecting cellular processes .
Comparison with Similar Compounds
2,4-Dihydroxypropiophenone: Shares the hydroxy and ethanone groups but lacks the prop-2-ynyloxy group.
4’-Hydroxypropiophenone: Similar structure but with the hydroxy group at a different position.
1-(4-Isobutylphenyl)propan-1-one: Contains a similar ethanone moiety but with different substituents on the phenyl ring.
Uniqueness: 1-(2-Hydroxy-4-prop-2-ynyloxy-phenyl)-ethanone is unique due to the presence of the prop-2-ynyloxy group, which imparts distinct reactivity and potential for diverse applications. This structural feature differentiates it from other similar compounds and enhances its utility in various fields of research and industry .
Properties
IUPAC Name |
1-(2-hydroxy-4-prop-2-ynoxyphenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-3-6-14-9-4-5-10(8(2)12)11(13)7-9/h1,4-5,7,13H,6H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXFVWGHNMYWMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OCC#C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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